Dimethyl {2-(4-tert-butylphenyl)-5-[(pyridin-3-ylmethyl)amino]-1,3-oxazol-4-yl}phosphonate
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Overview
Description
DIMETHYL [2-(4-TERT-BUTYLPHENYL)-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE is a complex organic compound that features a phosphonate group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL [2-(4-TERT-BUTYLPHENYL)-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE typically involves multiple steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phosphonate Group: This step often involves the use of phosphonylating agents such as dimethyl phosphite in the presence of a base.
Introduction of the Pyridin-3-YL Group: This can be done through nucleophilic substitution reactions using pyridine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL [2-(4-TERT-BUTYLPHENYL)-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Pyridine derivatives in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction may produce simpler phosphonate compounds.
Scientific Research Applications
DIMETHYL [2-(4-TERT-BUTYLPHENYL)-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of DIMETHYL [2-(4-TERT-BUTYLPHENYL)-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE involves its interaction with specific molecular targets. The phosphonate group can form strong bonds with metal ions, making it useful in coordination chemistry. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- DIMETHYL [2-(4-TERT-BUTYLPHENYL)-5-{[(PYRIDIN-2-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE
- DIMETHYL [2-(4-TERT-BUTYLPHENYL)-5-{[(PYRIDIN-4-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE
Uniqueness
DIMETHYL [2-(4-TERT-BUTYLPHENYL)-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE is unique due to the specific positioning of the pyridin-3-yl group, which can influence its reactivity and interactions compared to its isomers.
Properties
Molecular Formula |
C21H26N3O4P |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-4-dimethoxyphosphoryl-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine |
InChI |
InChI=1S/C21H26N3O4P/c1-21(2,3)17-10-8-16(9-11-17)18-24-20(29(25,26-4)27-5)19(28-18)23-14-15-7-6-12-22-13-15/h6-13,23H,14H2,1-5H3 |
InChI Key |
JGMFHNNRDFMRRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CN=CC=C3)P(=O)(OC)OC |
Origin of Product |
United States |
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